molecular formula C24H25NO3 B4893133 9-[4-(2,6-dimethoxyphenoxy)butyl]-9H-carbazole

9-[4-(2,6-dimethoxyphenoxy)butyl]-9H-carbazole

Cat. No. B4893133
M. Wt: 375.5 g/mol
InChI Key: DNPCZQCZYQLLLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-[4-(2,6-dimethoxyphenoxy)butyl]-9H-carbazole, also known as DMBC, is a carbazole derivative that has attracted significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

9-[4-(2,6-dimethoxyphenoxy)butyl]-9H-carbazole has been shown to act as a hole-transporting material in OLEDs, facilitating the movement of positive charges across the device. In photovoltaics, 9-[4-(2,6-dimethoxyphenoxy)butyl]-9H-carbazole can be used as a sensitizer to enhance the efficiency of dye-sensitized solar cells. The exact mechanism of action of 9-[4-(2,6-dimethoxyphenoxy)butyl]-9H-carbazole in these applications is still under investigation.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 9-[4-(2,6-dimethoxyphenoxy)butyl]-9H-carbazole. However, it has been shown to exhibit low toxicity and good biocompatibility, making it a potential candidate for biomedical applications such as drug delivery and bioimaging.

Advantages and Limitations for Lab Experiments

9-[4-(2,6-dimethoxyphenoxy)butyl]-9H-carbazole offers several advantages for lab experiments, including its high yield and purity, good solubility in common organic solvents, and excellent thermal stability. However, its relatively high cost and complex synthesis method may limit its widespread use in research.

Future Directions

There are several future directions for 9-[4-(2,6-dimethoxyphenoxy)butyl]-9H-carbazole research, including the development of new synthesis methods to reduce the cost and complexity of production, the investigation of its potential applications in biomedical imaging and drug delivery, and the optimization of its properties for optoelectronic and photovoltaic applications. Additionally, further studies are needed to fully understand the mechanism of action and biochemical effects of 9-[4-(2,6-dimethoxyphenoxy)butyl]-9H-carbazole.

Synthesis Methods

9-[4-(2,6-dimethoxyphenoxy)butyl]-9H-carbazole can be synthesized through a multi-step process that involves the condensation of 2,6-dimethoxyphenol with 1-bromo-4-chlorobutane, followed by the reaction with 9H-carbazole-9-carboxaldehyde in the presence of a base. The resulting product can be purified through column chromatography to obtain 9-[4-(2,6-dimethoxyphenoxy)butyl]-9H-carbazole in high yield and purity.

Scientific Research Applications

9-[4-(2,6-dimethoxyphenoxy)butyl]-9H-carbazole has been extensively studied for its potential applications in various fields, including optoelectronics, organic light-emitting diodes (OLEDs), and photovoltaics. 9-[4-(2,6-dimethoxyphenoxy)butyl]-9H-carbazole exhibits excellent thermal stability, high photoluminescence quantum yield, and good electron transport properties, making it a promising material for these applications.

properties

IUPAC Name

9-[4-(2,6-dimethoxyphenoxy)butyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO3/c1-26-22-14-9-15-23(27-2)24(22)28-17-8-7-16-25-20-12-5-3-10-18(20)19-11-4-6-13-21(19)25/h3-6,9-15H,7-8,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPCZQCZYQLLLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)OCCCCN2C3=CC=CC=C3C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-[4-(2,6-Dimethoxyphenoxy)butyl]carbazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.